

commercial suppliers of (S)-(+)-6-Methyl-1-octanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-6-Methyl-1-octanol

Cat. No.: B019692

[Get Quote](#)

An In-Depth Technical Guide to **(S)-(+)-6-Methyl-1-octanol** for Researchers and Drug Development Professionals

Introduction

(S)-(+)-6-Methyl-1-octanol is a chiral primary alcohol with the chemical formula C₉H₂₀O.[1][2] Its stereospecific structure, characterized by a methyl group at the sixth carbon position of an octanol backbone, makes it a valuable chiral building block in asymmetric synthesis.[2] This guide provides a comprehensive overview of its physicochemical properties, commercial availability, synthesis, analytical methods, and applications relevant to research and drug development. The compound is recognized for its use in the fragrance and flavor industries and as a synthetic intermediate for more complex bioactive molecules.[1][2]

Physicochemical and Toxicological Data

The structural and chemical properties of **(S)-(+)-6-Methyl-1-octanol** are critical for its application in synthesis and for understanding its environmental and biological interactions. Key quantitative data are summarized in the table below.

Property	Value	Source
Identifiers		
CAS Number	110453-78-6	[1] [2] [3]
IUPAC Name	(6S)-6-methyloctan-1-ol	[1] [4]
Molecular Formula	C ₉ H ₂₀ O	[1] [2] [4]
Molecular Weight	144.25 g/mol	[1] [2] [4]
Canonical SMILES	CC--INVALID-LINK--CCCCCO	[1] [2]
Physical Properties		
Appearance	Colorless to almost colorless transparent liquid	[1] [3]
Boiling Point	196.6 °C - 208 °C	[1] [2] [5]
Density	0.824 g/cm ³	[2] [5]
Flash Point	79.5 °C	[2] [5]
Optical Rotation	+7.0 to +11.0 deg (neat)	[3]
Partition & Environmental		
Log K _{ow} (Octanol-Water)	~3.2	[1] [4]
Soil Adsorption (Koc)	125 L kg ⁻¹ (Predicted)	[1]
Henry's Law Constant	4 × 10 ⁻⁵ atm m ³ mol ⁻¹	[1]
Safety & Handling		
Hazard Statements	H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)	[2]
Precautionary Statements	P260, P280, P302+P352, P304+P340, P305+P351+P338	[2]
Storage Temperature	10°C - 25°C; Refrigerator	[2] [5]

Commercial Suppliers

(S)-(+)-6-Methyl-1-octanol is available from several chemical suppliers, typically at high purity levels suitable for research and development purposes.

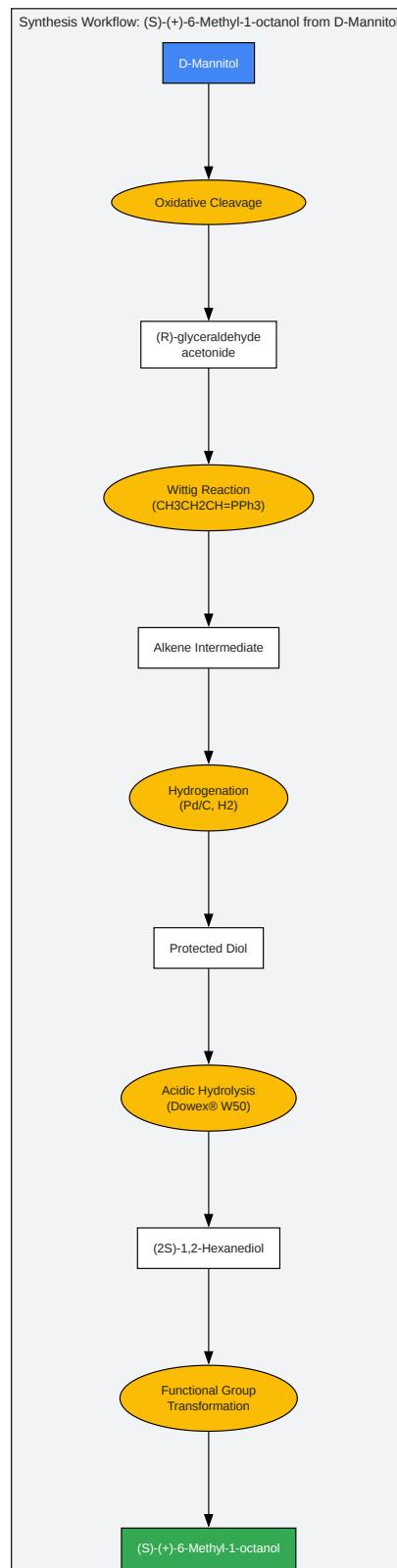
Supplier	Purity	Catalog / Product No.
TCI America™ (via Fisher Scientific)	>98.0% (GC)	M0966
Biosynth	-	FM60302
Smolecule	In Stock	S646593
J & K SCIENTIFIC LTD.	98.0% (GC)	-
Meryer (Shanghai) Chemical Tech.	>98.0% (GC)	-
BOC Sciences	-	110453-78-6

Note: Availability and catalog numbers are subject to change. Please consult the respective supplier's website for current information.

Experimental Protocols

Synthesis via Chiral Pool: From D-Mannitol

One effective method for synthesizing **(S)-(+)-6-Methyl-1-octanol** is through a chiral pool approach starting from the readily available D-mannitol. This pathway leverages the inherent chirality of the starting material to produce the target molecule with high enantiomeric excess.


[6]

Methodology:

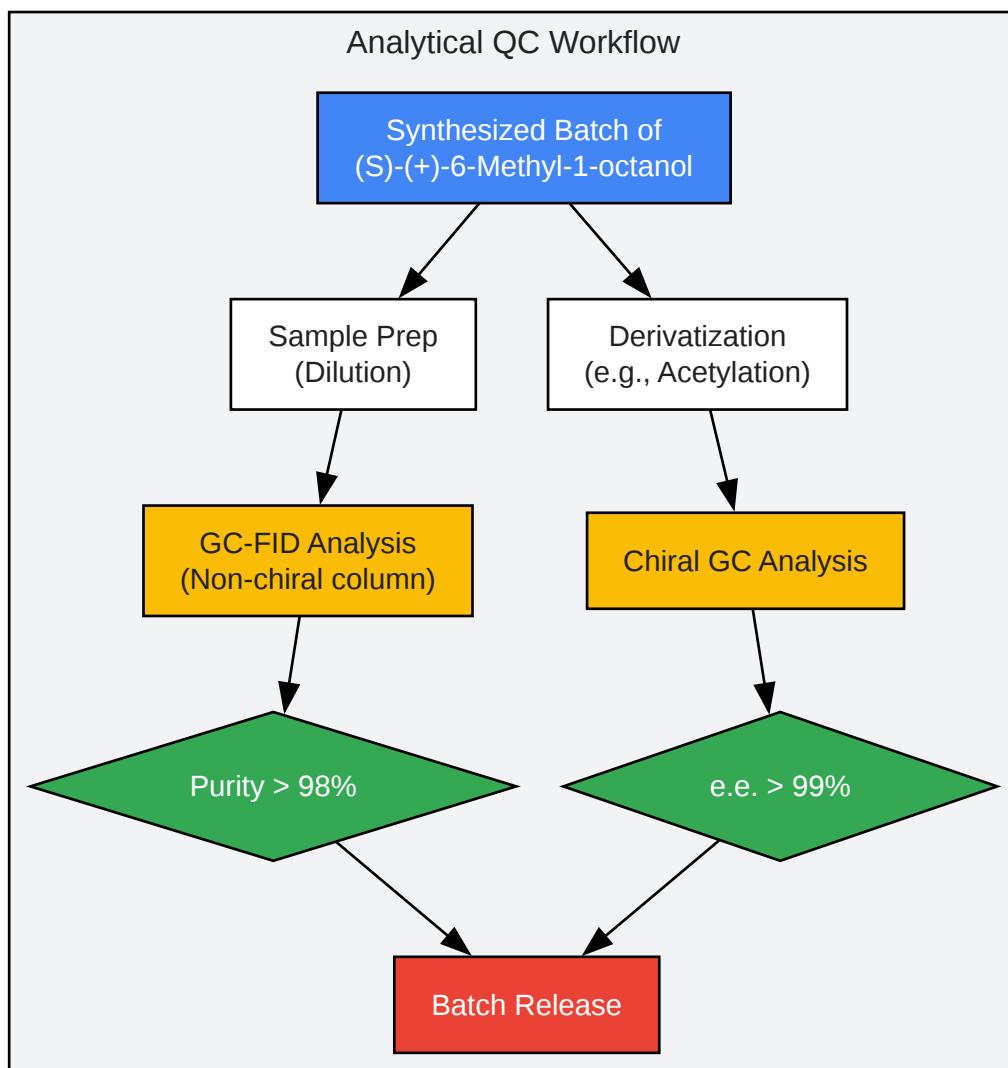
- Preparation of (R)-glyceraldehyde acetonide (4): D-mannitol (2) is converted to (R)-glyceraldehyde acetonide (4) in a multi-step process involving oxidative cleavage of a diol intermediate (3). [6]

- Wittig Reaction: The freshly prepared aldehyde (4) undergoes a Wittig reaction with (triphenylphosphonium)propanide to yield the alkene intermediate (5). This reaction preferentially forms the (Z)-isomer.[6]
- Hydrogenation: The double bond in compound (5) is saturated via hydrogenation over a Palladium on carbon (Pd/C) catalyst, resulting in the protected alcohol (6).[6]
- Hydrolysis: The acetonide protecting group in compound (6) is removed by acid-catalyzed hydrolysis using an acidic Dowex® resin (W50) to yield the diol (7).[6]
- Conversion to Alcohol: The resulting diol is then converted to the final product, **(S)-(+)-6-Methyl-1-octanol**, through subsequent standard functional group transformations.

Below is a workflow diagram illustrating this synthetic pathway.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from D-Mannitol to **(S)-(+)-6-Methyl-1-octanol**.


Analytical Quality Control

Ensuring the chemical purity and enantiomeric excess (e.e.) is crucial for applications in research and drug development. Gas Chromatography (GC) is the standard method for these analyses.

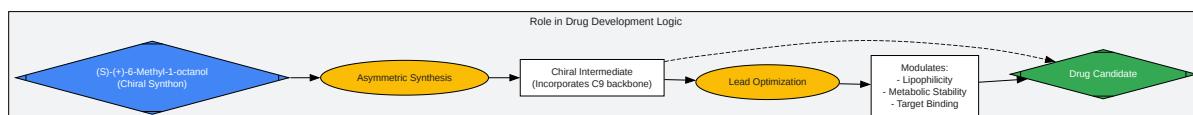
Methodology:

- Purity Determination (GC-FID):
 - Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
 - Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).
 - Sample Preparation: Prepare a dilute solution of **(S)-(+)-6-Methyl-1-octanol** in a volatile solvent like dichloromethane or hexane.
 - Analysis: Inject the sample and run a temperature program that effectively separates the target compound from any impurities or residual solvents. Purity is calculated based on the relative peak area percentage.
- Enantiomeric Excess (e.e.) Determination (Chiral GC):
 - Derivatization: Convert the alcohol to a more volatile ester derivative (e.g., acetate) by reacting it with acetic anhydride. This step often improves chiral separation.
 - Instrument: Gas chromatograph (FID).
 - Column: A chiral stationary phase capillary column (e.g., a cyclodextrin-based column like Beta-DEX™ or Gamma-DEX™).
 - Analysis: Inject the derivatized sample. The chiral column will separate the (S) and (R) enantiomers, which will appear as two distinct peaks. The enantiomeric excess is calculated using the formula: $e.e. (\%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100$. An e.e. of 99.5% has been reported for this compound using this method.[\[6\]](#)

The quality control workflow is depicted in the diagram below.

[Click to download full resolution via product page](#)

Caption: Quality control workflow for purity and enantiomeric excess analysis.


Applications in Drug Development and Research

While not an active pharmaceutical ingredient itself, **(S)-(+)-6-Methyl-1-octanol** serves as a critical intermediate and a model compound in several areas of pharmaceutical science.

- Chiral Building Block: Its primary value lies in its status as a chiral synthon. The defined stereocenter can be incorporated into larger, more complex molecules, which is fundamental in modern drug design where a specific stereoisomer is often responsible for the desired therapeutic effect.[\[2\]](#)[\[7\]](#)

- **Modulation of Physicochemical Properties:** The methyl group and the octanol chain contribute to the molecule's lipophilicity ($\text{Log } K_{\text{ow}} \approx 3.2$).^{[1][4]} In drug design, introducing methyl groups is a key strategy to modulate a molecule's physicochemical properties, such as solubility and membrane permeability, and to enhance metabolic stability.^[7] Studying compounds like **(S)-(+) -6-Methyl-1-octanol** can provide insights into these structure-activity relationships.
- **Model for Membrane Interaction:** Octanol is the standard solvent used to mimic the lipophilic environment of biological membranes in partition coefficient studies.^[8] Branched-chain alcohols like **(S)-(+) -6-Methyl-1-octanol** can be used in advanced models to study how subtle structural changes affect drug partitioning and membrane fluidity.^[8]

The logical flow of its application in drug development is shown below.

[Click to download full resolution via product page](#)

Caption: Logical role of **(S)-(+) -6-Methyl-1-octanol** in drug development.

Conclusion

(S)-(+) -6-Methyl-1-octanol is a commercially available chiral alcohol with well-defined physicochemical properties. Its significance for researchers and drug developers is primarily as a stereospecific building block for the synthesis of complex target molecules. The established protocols for its synthesis from chiral pool precursors and its rigorous analysis by chromatographic techniques ensure its quality for high-stakes research and development applications. Its structure also serves as a valuable model for studying how alkyl branching and chirality influence molecular interactions and physicochemical properties crucial to drug design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (S)-(+)-6-Methyl-1-octanol | 110453-78-6 [smolecule.com]
- 2. (S)-(+)-6-Methyl-1-octanol | 110453-78-6 | FM60302 [biosynth.com]
- 3. (S)-(+)-6-メチル-1-オクタノール | (S)-(+)-6-Methyl-1-octanol | 110453-78-6 | 東京化成工業株式会社 [tcichemicals.com]
- 4. (6S)-6-Methyloctan-1-ol | C9H20O | CID 13548104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methyloctan-1-ol | lookchem [lookchem.com]
- 6. scielo.br [scielo.br]
- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [commercial suppliers of (S)-(+)-6-Methyl-1-octanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b019692#commercial-suppliers-of-s-6-methyl-1-octanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com